Ethyl 3-(benzyloxy)propanoate
CAS No.: 127113-02-4
Cat. No.: VC2099388
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127113-02-4 |
---|---|
Molecular Formula | C12H16O3 |
Molecular Weight | 208.25 g/mol |
IUPAC Name | ethyl 3-phenylmethoxypropanoate |
Standard InChI | InChI=1S/C12H16O3/c1-2-15-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Standard InChI Key | LVOWOUOVYMJIQJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCOCC1=CC=CC=C1 |
Canonical SMILES | CCOC(=O)CCOCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Ethyl 3-(benzyloxy)propanoate is characterized by its molecular formula C12H16O3 and a molecular weight of approximately 208.26 g/mol. The compound features an ethyl ester group and a benzyloxy functional group connected to a propanoate backbone, creating a molecule with both lipophilic and hydrophilic regions.
Physical Properties
The compound typically exists as a colorless to pale yellow liquid at room temperature. It demonstrates moderate solubility in organic solvents such as ethanol, methanol, dichloromethane, and acetone, while showing limited solubility in water. This solubility profile is consistent with other benzyloxy-containing compounds that display similar physical characteristics.
Structural Features
The structure of ethyl 3-(benzyloxy)propanoate contains several key functional groups:
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An ethyl ester group (-COOEt) that provides reactivity for various transformations
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A benzyloxy group (-OCH2Ph) that serves as a protecting group for alcohols
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A propanoate backbone that provides a three-carbon chain spacer
This arrangement of functional groups contributes to the compound's utility in organic synthesis, particularly as an intermediate in more complex molecular constructions.
Synthesis Methods
Standard Synthetic Routes
The synthesis of ethyl 3-(benzyloxy)propanoate typically involves a benzylation reaction of ethyl 3-hydroxypropanoate. This reaction can be performed under various conditions, with common approaches involving:
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Williamson ether synthesis using benzyl bromide or benzyl chloride with ethyl 3-hydroxypropanoate in the presence of a base such as sodium hydride, potassium carbonate, or sodium hydroxide
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Phase-transfer catalysis using benzyl halides with quaternary ammonium salts
Alternative Synthesis Approaches
Research into similar compounds suggests that ethyl 3-(benzyloxy)propanoate could also be synthesized through:
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Ring-opening reactions of appropriate epoxides followed by esterification
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Reduction of corresponding benzyloxy-substituted acrylates
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Transesterification of methyl or other alkyl 3-(benzyloxy)propanoates with ethanol under acidic or basic conditions
Similar to the synthesis of related compounds like ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate, these methods typically occur at room temperature and yield the desired product after purification through chromatographic techniques or distillation.
Chemical Reactivity and Transformations
Ester Group Reactions
As with other ethyl esters, ethyl 3-(benzyloxy)propanoate undergoes typical ester transformations:
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Hydrolysis: Under basic or acidic conditions to yield 3-(benzyloxy)propanoic acid
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Transesterification: Exchange of the ethyl group with other alcohols
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Amidation: Reaction with amines to form the corresponding amides
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Reduction: Conversion to the corresponding alcohol using reducing agents
Benzyloxy Group Reactions
The benzyloxy protecting group can undergo several reactions:
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Hydrogenolysis: Removal of the benzyl group using hydrogen with a palladium catalyst to generate the free alcohol
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Oxidation: The aromatic ring can undergo various oxidation reactions
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Substitution: Electrophilic aromatic substitution reactions on the benzyl ring
Common Reagents and Conditions
Based on the chemistry of similar compounds, the following reagents are commonly used in transformations of ethyl 3-(benzyloxy)propanoate:
Transformation | Reagents | Conditions | Products |
---|---|---|---|
Hydrolysis | NaOH, H2O | Room temperature to 50°C | 3-(benzyloxy)propanoic acid |
Reduction | LiAlH4 | 0°C to room temperature, THF | 3-(benzyloxy)propan-1-ol |
Amidation | Primary/secondary amines | Room temperature to reflux | 3-(benzyloxy)propanamides |
Debenzylation | H2, Pd/C | Room temperature, methanol or ethanol | Ethyl 3-hydroxypropanoate |
Applications in Organic Synthesis
As a Building Block
Ethyl 3-(benzyloxy)propanoate serves as a valuable building block in organic synthesis due to its bifunctional nature. The ester group provides a site for nucleophilic attack, while the benzyloxy group acts as a protected alcohol that can be selectively deprotected later in a synthetic sequence.
In Pharmaceutical Synthesis
In pharmaceutical research, this compound and its derivatives could potentially contribute to the synthesis of complex drug molecules. The three-carbon chain with differentially protected ends allows for selective functionalization in multi-step synthesis routes.
Similar compounds like ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate have found application in the synthesis of pharmaceutically relevant compounds, suggesting comparable utility for ethyl 3-(benzyloxy)propanoate.
Protection-Deprotection Strategies
One of the most significant applications of ethyl 3-(benzyloxy)propanoate lies in protection-deprotection strategies in total synthesis. The benzyloxy group serves as a robust protecting group for alcohols that remains stable under many reaction conditions but can be selectively removed when needed.
Structure-Activity Relationships
Comparison with Similar Compounds
When compared to similar compounds from the research literature, ethyl 3-(benzyloxy)propanoate shares structural features but differs in key ways:
Compound | Molecular Formula | Key Structural Differences | Molecular Weight (g/mol) |
---|---|---|---|
Ethyl 3-(benzyloxy)propanoate | C12H16O3 | Base structure | 208.26 |
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate | C13H17NO4 | Contains additional nitrogen and carbonyl group | 251.28 |
Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate | C18H21NO3 | Contains amino group and benzyloxy on phenyl ring | 299.4 |
Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate | C20H22O5 | Contains acetyloxy group and benzyloxy on phenyl ring | 342.4 |
Structure-Function Relationships
The presence of different functional groups significantly affects the chemical behavior and potential applications of these compounds:
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The simple benzyloxy group in ethyl 3-(benzyloxy)propanoate makes it primarily useful as a synthetic intermediate
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The additional functional groups in related compounds like ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate provide sites for further chemical elaboration
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The acetyloxy group in ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate introduces an additional reactive site for transformations
Analytical Methods for Characterization
Spectroscopic Identification
Identification and purity assessment of ethyl 3-(benzyloxy)propanoate typically employs several spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the ethyl group (triplet around δ 1.2-1.3 ppm for CH₃ and quartet around δ 4.1-4.2 ppm for CH₂)
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Signals for the benzyl group (singlet around δ 4.5 ppm for OCH₂ and multiplet around δ 7.2-7.4 ppm for aromatic protons)
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Signals for the propanoate backbone (two triplets around δ 2.5-2.7 ppm and δ 3.6-3.8 ppm)
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Infrared (IR) Spectroscopy:
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Strong C=O stretching band around 1730-1740 cm⁻¹ for the ester group
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C-O stretching bands around 1100-1300 cm⁻¹
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Aromatic C-H stretching around 3030 cm⁻¹ and aromatic C=C stretching around 1450-1600 cm⁻¹
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Mass Spectrometry (MS):
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Molecular ion peak at m/z 208
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Fragment ions at m/z 163 (loss of OEt), m/z 91 (benzyl cation)
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Chromatographic Analysis
Purification and analysis of ethyl 3-(benzyloxy)propanoate often employs:
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Column Chromatography:
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Typically using silica gel with hexane/ethyl acetate or cyclohexane/ethyl acetate solvent systems
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase C18 columns with acetonitrile/water mobile phases
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Gas Chromatography (GC):
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For purity determination and reaction monitoring
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Current Research Trends
Green Chemistry Approaches
Recent research efforts have focused on developing more environmentally friendly methods for synthesizing compounds like ethyl 3-(benzyloxy)propanoate:
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Solvent-free or reduced-solvent reaction conditions
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Recyclable catalyst systems
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Microwave-assisted synthesis for reduced reaction times and energy consumption
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Flow chemistry for improved efficiency and reduced waste
Novel Functionalization Methods
New methodologies for functionalizing compounds like ethyl 3-(benzyloxy)propanoate continue to emerge, including:
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C-H activation approaches
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Photoredox catalysis
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Enzymatic transformations
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Stereoselective modifications
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